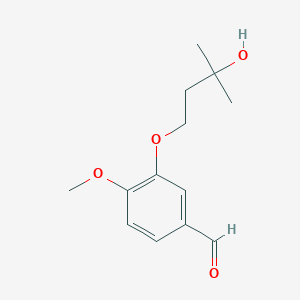

3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is related to 3-Hydroxy-3-methylbutyric acid , which is a useful biochemical for synthesis and proteomics research. It is used as an indicator of biotin deficiency, to increase muscle mass, and decrease muscle breakdown .

Synthesis Analysis

The synthesis of similar compounds often involves the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) . This enzyme plays a role in the biosynthesis of triterpene saponin, a class of secondary metabolites produced by a large number of plant species .Molecular Structure Analysis

While the exact molecular structure of “3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde” was not found, a related compound, 3-Methyl-3-(3-hydroxy-3-methylbutoxy)butanol, has a molecular formula of C10H22O3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often regulated by the enzyme HMGR . Inhibition of this enzyme by certain compounds can lead to a significant reduction in the production of certain biochemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 3-Hydroxy-3-methylbutyric acid has a density of 1.1 g/mL and a boiling point of 128°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research on the synthesis and characterization of benzaldehyde derivatives, including various methoxy and hydroxy substituted benzaldehydes, highlights the versatility of these compounds in synthetic chemistry. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde derivatives and their complexation with metals demonstrates the utility of such compounds in developing new materials and catalytic systems (Takjoo et al., 2013). Similar methodologies could be applied to 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde for synthesizing novel compounds or materials.

Biological Activities

- Phenolic compounds, closely related to the structure of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde, have been studied for their anti-asthmatic activities. Such compounds exhibit significant effects on reducing airway resistance and inflammation, suggesting potential applications in developing treatments for respiratory conditions (Young-Woon Jang et al., 2010).

Catalytic and Material Applications

- The encapsulation of metal complexes with ligands derived from hydroxy and methoxy benzaldehydes into zeolites demonstrates their potential as efficient and reusable catalysts for oxidation reactions. This suggests that derivatives like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde could find applications in sustainable chemical processes and environmental remediation (M. Ghorbanloo et al., 2017).

Pharmaceutical Applications

- The study of Schiff base ligands derived from hydroxy and methoxy benzaldehydes for their DNA binding properties indicates potential applications in drug design and pharmaceutical chemistry. The ability to selectively interact with DNA could make compounds like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde useful in developing novel therapeutic agents (Arezoo Jamshidvand et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-13(2,15)6-7-17-12-8-10(9-14)4-5-11(12)16-3/h4-5,8-9,15H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLAPFIKMKIYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=C(C=CC(=C1)C=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)

![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)

![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)

![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2512489.png)

![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)

![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)